molecular formula C16H21ClN6O B6624988 N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide

N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide

Cat. No.: B6624988
M. Wt: 348.8 g/mol
InChI Key: HPFLDAXNIWBPDI-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-3-22-6-8-23(9-7-22)14-5-4-12(17)10-13(14)19-16(24)15-11-18-20-21(15)2/h4-5,10-11H,3,6-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFLDAXNIWBPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where an appropriate halogenated precursor reacts with 4-ethylpiperazine.

    Final Coupling: The triazole and piperazine intermediates are coupled under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions are scalable and can be performed in large batches.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide
  • N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethyltriazole-4-carboxamide

Uniqueness

N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness can make it more effective or selective in certain applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

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